molecular formula C13H14N2OS B2403646 2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 2198959-00-9

2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B2403646
CAS No.: 2198959-00-9
M. Wt: 246.33
InChI Key: HIYMNZINRSJVMY-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro structure and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the reaction of 2-chloromethylpyridine with 2-mercaptobenzothiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)-4,5,6,7-tetrahydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10/h3-5,8H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMNZINRSJVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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